molecular formula C16H21NO2 B14199651 Ethyl 2-(1-anilinoethylidene)hex-5-enoate CAS No. 833461-24-8

Ethyl 2-(1-anilinoethylidene)hex-5-enoate

Cat. No.: B14199651
CAS No.: 833461-24-8
M. Wt: 259.34 g/mol
InChI Key: XMUDITJSFKAXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1-anilinoethylidene)hex-5-enoate is an organic compound with a complex structure that includes an ethyl ester, an anilino group, and a hexenoate moiety

Preparation Methods

The synthesis of Ethyl 2-(1-anilinoethylidene)hex-5-enoate typically involves the reaction of ethyl hex-5-enoate with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Ethyl 2-(1-anilinoethylidene)hex-5-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

Ethyl 2-(1-anilinoethylidene)hex-5-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(1-anilinoethylidene)hex-5-enoate involves its interaction with specific molecular targets and pathways. The anilino group can interact with various enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 2-(1-anilinoethylidene)hex-5-enoate can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

833461-24-8

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

ethyl 2-(1-anilinoethylidene)hex-5-enoate

InChI

InChI=1S/C16H21NO2/c1-4-6-12-15(16(18)19-5-2)13(3)17-14-10-8-7-9-11-14/h4,7-11,17H,1,5-6,12H2,2-3H3

InChI Key

XMUDITJSFKAXOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)NC1=CC=CC=C1)CCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.